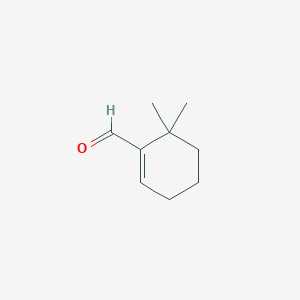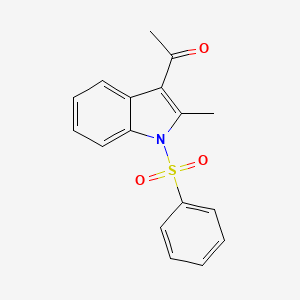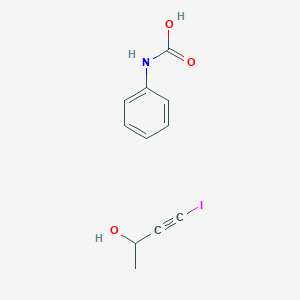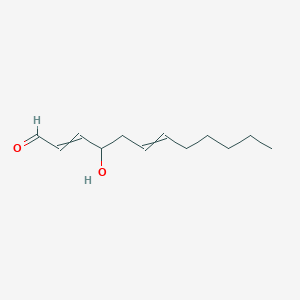![molecular formula C15H21N B14305099 1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 120976-61-6](/img/structure/B14305099.png)
1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine is an organic compound with a complex structure that includes a tetrahydropyridine ring substituted with a methyl group and a phenyl group bearing an isopropyl substituent
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-4-piperidone with 2-(propan-2-yl)phenylmagnesium bromide can yield the desired product. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. Large-scale production would require careful control of reaction parameters to ensure high yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its fully saturated analog.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated analogs
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
1-Methyl-4-(propan-2-yl)benzene: Shares the isopropyl and methyl substituents but lacks the tetrahydropyridine ring.
2-Methyl-4′-(methylthio)-2-morpholinopropiophenone: Contains a phenyl group and similar substituents but differs in overall structure.
Uniqueness: 1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine is unique due to its tetrahydropyridine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents but different core structures.
特性
CAS番号 |
120976-61-6 |
|---|---|
分子式 |
C15H21N |
分子量 |
215.33 g/mol |
IUPAC名 |
1-methyl-4-(2-propan-2-ylphenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H21N/c1-12(2)14-6-4-5-7-15(14)13-8-10-16(3)11-9-13/h4-8,12H,9-11H2,1-3H3 |
InChIキー |
WJEKADBRHKTJEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1C2=CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)

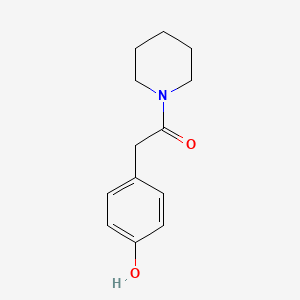
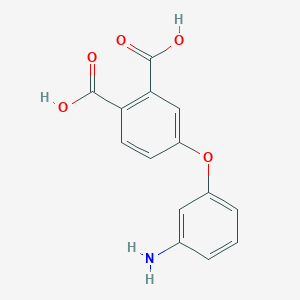
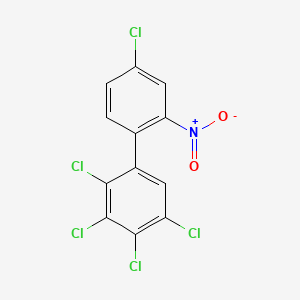
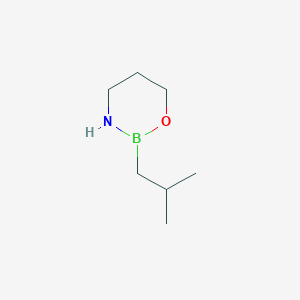

![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
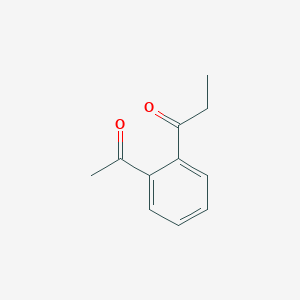
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
